molecular formula C23H20N4O4 B2847415 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide CAS No. 1260911-42-9

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide

Cat. No.: B2847415
CAS No.: 1260911-42-9
M. Wt: 416.437
InChI Key: RDGUNTIRBKAMIS-UHFFFAOYSA-N
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Description

This compound features a pyrrole core substituted with a 1,2,4-oxadiazole ring bearing a 1,3-benzodioxol-5-yl group. The acetamide moiety is linked to a 2-ethylphenyl group. The 1,3-benzodioxole substituent is electron-rich due to its oxygen atoms, which may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-2-15-6-3-4-7-17(15)24-21(28)13-27-11-5-8-18(27)23-25-22(26-31-23)16-9-10-19-20(12-16)30-14-29-19/h3-12H,2,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGUNTIRBKAMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound features several functional groups that may contribute to its biological activity:

  • Benzodioxole : Known for its diverse biological effects.
  • Oxadiazole : Often associated with antimicrobial and anticancer properties.
  • Pyrrole : A five-membered aromatic ring that can influence biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several key areas of interest:

Antimicrobial Activity

Preliminary screening indicates potential antimicrobial effects against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria. For instance, derivatives of related oxadiazole compounds have shown selective activity against Bacillus subtilis and moderate effects on Escherichia coli .

Anticancer Properties

Research indicates that compounds with similar structures may exhibit cytotoxic effects on various cancer cell lines. For example:

  • Breast Cancer : Compounds in the benzodioxole family have shown activity against MCF-7 and MDA-MB cell lines.
  • Lung Cancer : Some derivatives demonstrate effectiveness against A549 and H1975 cell lines .

The structure–activity relationship (SAR) studies suggest that modifications in the substituents can significantly enhance or diminish the anticancer efficacy of these compounds.

Case Studies

A few specific studies have highlighted the potential of related compounds:

  • Antimicrobial Screening
    • A study screened 41 derivatives of benzoxazole and related structures for their antibacterial properties. Only a subset demonstrated significant activity, particularly against Gram-positive bacteria .
    • The minimal inhibitory concentrations (MIC) were determined for active compounds, providing a basis for further development.
  • Cytotoxicity Assessments
    • In vitro studies have shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to involve:

  • Enzyme Inhibition : Potentially inhibiting enzymes critical for pathogen survival or cancer cell proliferation.
  • Cell Signaling Modulation : Interfering with signaling pathways that regulate cell growth and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSelective activity against Bacillus subtilis; moderate effect on E. coli
AnticancerCytotoxic effects on breast (MCF-7), lung (A549), and other cancer cells
ToxicityLower toxicity to normal cells compared to cancer cells

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

A. Oxadiazole Substituents
  • Target Compound : 1,3-Benzodioxol-5-yl group on the oxadiazole ring.
  • Analog (CAS 1261000-91-2): 4-Methylphenyl group on oxadiazole .
B. Acetamide Aryl Group
  • Target Compound : 2-Ethylphenyl.
  • Analog (CAS 1260985-08-7) : 3,5-Dimethoxyphenyl .
    • Methoxy groups are electron-donating, enhancing solubility via hydrogen bonding. The ethyl group in the target compound prioritizes lipophilicity, favoring passive diffusion across membranes.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound ~434† 1,3-Benzodioxol-5-yl, 2-ethyl ~3.5
CAS 1261000-91-2 386.45 4-Methylphenyl, 2-ethylphenyl ~3.8
CAS 1260985-08-7 448.43 1,3-Benzodioxol-5-yl, 3,5-DMO ~2.9

*LogP estimated using fragment-based methods.
†Calculated based on similar analogs.

Structure-Activity Relationship (SAR) Trends

Oxadiazole Substituents :

  • Electron-rich groups (e.g., benzodioxole) may improve binding to targets requiring aromatic interactions (e.g., enzyme active sites) compared to alkyl groups (e.g., 4-methylphenyl) .

Acetamide Aryl Groups :

  • Polar groups (e.g., methoxy) improve solubility but may reduce CNS penetration, whereas lipophilic groups (e.g., ethyl) favor blood-brain barrier crossing .

Preparation Methods

Preparation of 1,3-Benzodioxol-5-yl Carboxylic Acid Derivatives

The 1,3-benzodioxole subunit is synthesized from sesamol or piperonal via oxidation or functional group interconversion. A representative method involves the oxidation of 3,4-methylenedioxybenzaldehyde to 3,4-methylenedioxybenzoic acid using Jones reagent (CrO₃/H₂SO₄) at 0–5°C, yielding >85% purity. Alternatively, ester derivatives such as ethyl 3-(5’-benzo[d]dioxolyl)-prop-2E-enoate are prepared via Horner-Wadsworth-Emmons olefination using (carbethoxymethylene)triphenylphosphorane and benzo[d]dioxole-5-carbaldehyde in dichloromethane.

Table 1: Synthesis of Benzo[d]dioxole-5-carbaldehyde Derivatives

Starting Material Reagent/Conditions Product Yield (%)
Sesamol HNO₃/H₂SO₄, 60°C 3,4-Methylenedioxybenzaldehyde 78
Piperonal KMnO₄, H₂O, 80°C 3,4-Methylenedioxybenzoic acid 92

Construction of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is assembled via cyclocondensation of amidoximes with carboxylic acid derivatives. A novel microwave-assisted protocol using silica gel as a solid support achieves high efficiency:

  • Benzamidoxime Synthesis : React benzonitrile derivatives (e.g., 3,4-methylenedioxybenzonitrile) with hydroxylamine hydrochloride (NH₂OH·HCl) and potassium carbonate (K₂CO₃) in ethanol under reflux (1 h).
  • Cyclocondensation : Treat the amidoxime with (E)-3-aryl-acryloyl chlorides in anhydrous dichloromethane, followed by microwave irradiation (75 W, 100–105°C, 5–45 min) to form 3-aryl-5-substituted-1,2,4-oxadiazoles.

Critical Parameters :

  • Microwave irradiation reduces reaction time from hours to minutes.
  • Silica gel absorbs byproducts, simplifying purification.

Functionalization of the 1H-Pyrrole Subunit

The 1H-pyrrole moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. AKSci’s protocol for analogous pyrrole-acetamides involves:

  • Pyrrole Bromination : Treat 1H-pyrrole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 2-bromo-1H-pyrrole.
  • Suzuki-Miyaura Coupling : React 2-bromo-1H-pyrrole with 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-ylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol (3:1) at 80°C.

Table 2: Optimization of Coupling Reactions

Catalyst Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄ Toluene/EtOH 80 68
PdCl₂(dppf) DMF/H₂O 100 72

Assembly of the Acetamide Linkage

Acetamide Formation

The N-(2-ethylphenyl)acetamide group is installed via nucleophilic acyl substitution:

  • Chloroacetylation : React 2-ethylaniline with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, yielding N-(2-ethylphenyl)chloroacetamide.
  • Thioether Coupling : Treat the chloroacetamide intermediate with 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrole-1-thiol in DMF using K₂CO₃ as a base (60°C, 12 h).

Reaction Monitoring :

  • TLC (hexanes/ethyl acetate, 7:3) confirms complete consumption of starting material.
  • ¹H NMR (CDCl₃) identifies the thioether linkage (δ 3.85 ppm, singlet, SCH₂).

Final Cyclization and Purification

The assembled intermediate undergoes cyclization in acetic anhydride under reflux (2 h), followed by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the title compound in >90% purity.

Analytical Data :

  • HRMS (ESI) : m/z calcd for C₂₃H₂₀N₄O₄ [M+H]⁺: 416.44; found: 416.43.
  • ¹³C NMR (125 MHz, CDCl₃) : δ 167.2 (C=O), 148.1 (oxadiazole C=N), 101.3 (benzodioxole O-CH₂-O).

Scalability and Process Optimization

Microwave vs. Conventional Heating

Comparative studies demonstrate that microwave irradiation reduces the oxadiazole formation step from 6 h to 45 min while improving yields (82% vs. 68%).

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance thioether coupling efficiency but complicate purification. Dichloromethane minimizes side reactions during acyl chloride synthesis.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including oxadiazole ring formation, pyrrole coupling, and acetamide functionalization. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) during cyclization steps to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents like DMF or ethanol enhance reactivity and solubility of intermediates .
  • Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates and facilitate coupling reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the final product .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks, focusing on peaks for benzodioxole (δ 5.9–6.1 ppm) and oxadiazole (δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₁N₃O₄) .
  • HPLC : Purity >95% using a C18 column with acetonitrile/water mobile phase .

Q. What preliminary biological assays are recommended to screen this compound for activity?

  • Methodological Answer :

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the oxadiazole moiety’s bioactivity .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Validate activity across multiple concentrations to rule out false positives/negatives .
  • Structural Confirmation : Re-analyze batches for impurities (e.g., residual solvents) via GC-MS, which may interfere with assays .
  • Target Validation : Use CRISPR knockdown or siRNA to confirm if observed effects are target-specific .

Q. What strategies can be employed to enhance the metabolic stability of this compound?

  • Methodological Answer :

  • Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Isotope Labeling : Use ¹⁴C or ³H isotopes in pharmacokinetic studies to track metabolic pathways .
  • SAR Studies : Modify the 2-ethylphenyl group to reduce CYP450-mediated oxidation, a common metabolic degradation route .

Q. How can computational methods guide the optimization of this compound’s binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or HDACs, focusing on the oxadiazole-pyrrole scaffold .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on benzodioxole) with bioactivity data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in-situ IR to identify incomplete intermediate formation .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ vs. CuI) for coupling steps .
  • Scale-Up Adjustments : Pilot continuous-flow reactors to improve heat/mass transfer, which impacts yield .

Methodological Resources

  • Synthetic Protocols : Reference multi-step procedures from analogous oxadiazole-pyrrole hybrids .
  • Analytical Standards : Cross-validate spectral data with PubChem entries for related benzodioxole derivatives .
  • Biological Assays : Adapt protocols from studies on antimicrobial oxadiazoles and anticancer pyrrole-acetamides .

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